4-Chlorobenzyl [3-(benzylsulfanyl)-1,2,4-thiadiazol-5-yl]carbamate
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Overview
Description
4-chlorobenzyl N-[3-(benzylsulfanyl)-1,2,4-thiadiazol-5-yl]carbamate is an organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a 1,2,4-thiadiazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorobenzyl N-[3-(benzylsulfanyl)-1,2,4-thiadiazol-5-yl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chlorobenzyl chloride with 3-(benzylsulfanyl)-1,2,4-thiadiazole-5-amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-chlorobenzyl N-[3-(benzylsulfanyl)-1,2,4-thiadiazol-5-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorobenzyl group can result in various substituted derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.
Medicine: Its potential as an anticancer agent has been explored due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It can be used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
Mechanism of Action
The mechanism of action of 4-chlorobenzyl N-[3-(benzylsulfanyl)-1,2,4-thiadiazol-5-yl]carbamate involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In anticancer applications, it may inhibit enzymes involved in cell division or induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-chlorobenzyl chloride: A precursor in the synthesis of the target compound.
Benzylsulfanyl derivatives: Compounds containing the benzylsulfanyl group, which exhibit similar biological activities.
1,2,4-thiadiazole derivatives: A class of compounds known for their diverse biological activities.
Uniqueness
4-chlorobenzyl N-[3-(benzylsulfanyl)-1,2,4-thiadiazol-5-yl]carbamate is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C17H14ClN3O2S2 |
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Molecular Weight |
391.9 g/mol |
IUPAC Name |
(4-chlorophenyl)methyl N-(3-benzylsulfanyl-1,2,4-thiadiazol-5-yl)carbamate |
InChI |
InChI=1S/C17H14ClN3O2S2/c18-14-8-6-12(7-9-14)10-23-17(22)20-15-19-16(21-25-15)24-11-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,19,20,21,22) |
InChI Key |
WZSKKJQLTDZUBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NSC(=N2)NC(=O)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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